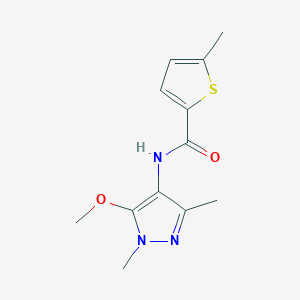
2-methyl-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide, also known as MPHP-2201, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of novel psychoactive substances (NPS) and is a structural analog of the well-known cannabinoid, JWH-018.
Mechanism of Action
2-methyl-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of various physiological processes such as pain, appetite, and mood. It also acts on other receptors such as TRPV1 and PPARα, which are involved in the modulation of pain and inflammation.
Biochemical and Physiological Effects:
2-methyl-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the reduction of inflammation. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
2-methyl-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and stability. However, its use is limited by the lack of standardized protocols for its synthesis and analysis, as well as the potential for toxicity and adverse effects.
Future Directions
There are several future directions for research on 2-methyl-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide, including the development of more efficient and reliable synthesis methods, the investigation of its potential therapeutic applications in humans, and the exploration of its effects on other physiological systems such as the immune and cardiovascular systems. Additionally, further studies are needed to determine the long-term effects of 2-methyl-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide use and its potential for abuse and addiction.
Synthesis Methods
2-methyl-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methyl-3-pyridinecarboxylic acid with 1-phenylpiperidin-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Scientific Research Applications
2-methyl-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide has been primarily studied for its potential therapeutic effects, especially in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to exhibit neuroprotective properties and can prevent the degeneration of dopaminergic neurons in the brain.
properties
IUPAC Name |
2-methyl-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-17(10-5-11-19-14)18(22)20-15-7-6-12-21(13-15)16-8-3-2-4-9-16/h2-5,8-11,15H,6-7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIGCHKBEUSLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2CCCN(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-phenylpiperidin-3-yl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)
![1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea](/img/structure/B7594360.png)

![3-[(1-Cyclopropyltetrazol-5-yl)methylsulfanyl]-1-(3-fluorophenyl)piperidin-2-one](/img/structure/B7594367.png)

![2-[(1-Methylsulfonylpiperidin-3-yl)amino]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7594389.png)






![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)